molecular formula F6Ge6 B14312052 CID 138395393

CID 138395393

Cat. No.: B14312052
M. Wt: 549.8 g/mol
InChI Key: KSBYKUSFBQUEGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 138395393 is a unique compound cataloged in PubChem, a comprehensive chemical database. This absence limits direct analysis of its properties or applications. In general, PubChem CIDs are used to standardize chemical identifiers, enabling cross-referencing across studies. For example, CID 6675 (taurocholic acid) and CID 5469634 (ginkgolic acid 17:1) are structurally annotated in studies on substrate specificity and inhibition . Similarly, CID 101283546 (oscillatoxin D) is linked to toxin derivatives in Figure 1 of . Without specific data for this compound, comparisons must rely on methodological frameworks from analogous studies.

Properties

Molecular Formula

F6Ge6

Molecular Weight

549.8 g/mol

InChI

InChI=1S/6FGe/c6*1-2

InChI Key

KSBYKUSFBQUEGO-UHFFFAOYSA-N

Canonical SMILES

F[Ge].F[Ge].F[Ge].F[Ge].F[Ge].F[Ge]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of the compound involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the use of various reagents and catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the synthesis process.

Industrial Production Methods: In an industrial setting, the production of the compound is scaled up to meet the demand. This involves the use of large-scale reactors and advanced technologies to ensure efficient and cost-effective production. The industrial methods also focus on minimizing waste and environmental impact, making the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structure and purity.

Scientific Research Applications

The compound has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various reactions and as a building block for synthesizing more complex molecules. In biology, the compound is studied for its potential effects on biological systems and its use as a tool for probing biochemical pathways. In medicine, the compound is investigated for its therapeutic potential and its ability to interact with specific molecular targets. In industry, the compound is used in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of the compound involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition or activation of enzymes, modulation of receptor activity, and alteration of cellular processes. The detailed mechanism of action is studied using techniques such as molecular docking, biochemical assays, and cellular studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

While CID 138395393 lacks direct characterization, the evidence provides robust methodologies for comparing compounds. Below is a synthesis of approaches applicable to this compound if structural or functional data were available:

Structural Similarity

  • Key Example: compares steroid-based substrates (e.g., CID 12594 [DHEAS], CID 6675 [taurocholic acid]) using 3D overlays and functional group orientation. Structural analogs like CID 10153267 (3-O-caffeoyl betulin) highlight how minor modifications (e.g., esterification) alter biological activity .
  • Descriptors : uses molecular descriptors (e.g., placental transfer class) to group compounds like CID 6,000 (tubocuraine) with functionally similar analogs. Such descriptors include hydrophobicity, molecular weight, and hydrogen-bonding capacity .

Functional and Mechanistic Comparisons

  • Inhibitor Studies: identifies CID 5469634 (ginkgolic acid 17:1) as a non-competitive inhibitor with distinct binding kinetics compared to CID 3749 (irbesartan). Functional comparisons often involve IC₅₀ values, inhibition mechanisms, and substrate specificity .
  • Biological Activity : Oscillatoxin derivatives (CIDs 101283546, 156582093) in are compared based on toxicity profiles and methyl group substitutions, illustrating how structural changes impact potency .

Data-Driven Classification

  • Such models could theoretically categorize this compound if its properties were known .
  • Benchmarking : emphasizes transfer learning frameworks for NLP tasks, a methodology adaptable to cheminformatics for cross-compound benchmarking .

Challenges and Limitations

  • Data Gaps : The absence of this compound in the evidence precludes direct comparisons. For example, lists newer CIDs (e.g., 2764851-02-5, 3034673-92-9) but omits this compound .
  • Methodological Variability : Studies like and use heterogeneous criteria (3D overlays vs. toxicity assays), complicating unified comparisons .

Suggested Framework for Future Analysis

If structural data for this compound were available, the following steps would apply:

Structural Alignment : Use tools like PubChem’s 3D conformer generator to overlay this compound with analogs (e.g., CID 10153267) and assess steric/electronic similarities .

Descriptor Calculation : Compute physicochemical properties (e.g., logP, molecular weight) and compare against databases like ’s placental transfer model .

Functional Assays : Test inhibitory or substrate activity in vitro/in silico, referencing protocols from for bile acid transporters or toxin targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.